2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Overview
Description
2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is an organic compound characterized by the presence of a pyrazine ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of pyrazine derivatives with 4-trifluoromethylbenzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the pyrazine derivative is reacted with a Grignard reagent prepared from 4-trifluoromethylbenzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or amines, depending on the reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-Pyrazinyl-1-(4-trifluoromethylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
4-(Trifluoromethyl)phenylpyrazine: Lacks the ethanol group, affecting its reactivity and applications.
Uniqueness: 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is unique due to the presence of both the pyrazine ring and the trifluoromethylphenyl group, which confer distinct chemical and biological properties
Biological Activity
2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.
- IUPAC Name : this compound
- CAS Number : 502625-51-6
- Molecular Formula : C13H10F3N2O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazine ring.
- Introduction of the trifluoromethyl group onto the phenyl ring.
- Alkylation to attach the ethanol moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a similar structure have shown effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving the disruption of cellular homeostasis and triggering programmed cell death .
Enzyme Inhibition
This compound has been utilized in biochemical assays to study interactions with various enzymes. It has been noted for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Interaction : The compound may bind to active sites on target enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest, preventing cancer cells from proliferating .
- Reactive Oxygen Species (ROS) Production : Some studies indicate that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazine derivatives, including this compound. The results showed that at concentrations as low as 10 µM, significant cytotoxicity was observed in A549 and HCT116 cell lines, with IC50 values indicating potent activity .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition properties of this compound. Using a kinase selectivity profiling system, it was found that this compound inhibited several receptor tyrosine kinases at varying degrees, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Anticancer, enzyme inhibition | PARP inhibition, ROS production |
Similar Pyrazine Derivative | Moderate anticancer | Cell cycle arrest |
Trifluoromethylated Benzamide | High anticancer | Targeting specific kinases |
Properties
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8,12,19H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVBNWEFACURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=NC=CN=C2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381204 | |
Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502625-51-6 | |
Record name | α-[4-(Trifluoromethyl)phenyl]-2-pyrazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502625-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502625-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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